Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester
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Overview
Description
Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester is a chemical compound with the molecular formula C12H13NO7. It is known for its unique structure, which includes a nitro group attached to a furan ring, and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester typically involves the reaction of 5-nitrofurfural with diethyl malonate. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of acids.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The furan ring can also participate in various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, dimethyl ester
- Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, dipropyl ester
- Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, dibutyl ester
Uniqueness
Propanedioic acid, ((5-nitro-2-furanyl)methylene)-, diethyl ester is unique due to its specific ester groups and the presence of a nitro-substituted furan ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
69513-13-9 |
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Molecular Formula |
C12H13NO7 |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
diethyl 2-[(5-nitrofuran-2-yl)methylidene]propanedioate |
InChI |
InChI=1S/C12H13NO7/c1-3-18-11(14)9(12(15)19-4-2)7-8-5-6-10(20-8)13(16)17/h5-7H,3-4H2,1-2H3 |
InChI Key |
HZCMOCLXXIOKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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